molecular formula C11H11N3 B594421 3-(4-Aminophenyl)pyridin-4-amine CAS No. 1258629-77-4

3-(4-Aminophenyl)pyridin-4-amine

Cat. No.: B594421
CAS No.: 1258629-77-4
M. Wt: 185.23
InChI Key: PWCTZLNLZFQZEO-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)pyridin-4-amine is a heterocyclic aromatic amine with the molecular formula C11H11N3. It is characterized by the presence of an aminophenyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)pyridin-4-amine typically involves the coupling of a pyridine derivative with an aminophenyl compound. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts and boron reagents to form the carbon-carbon bond between the pyridine and aminophenyl groups . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted amines, and various functionalized pyridine compounds .

Scientific Research Applications

3-(4-Aminophenyl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Aminophenyl)pyridin-4-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(4-aminophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-3-1-8(2-4-9)10-7-14-6-5-11(10)13/h1-7H,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCTZLNLZFQZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744715
Record name 3-(4-Aminophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258629-77-4
Record name 3-(4-Aminophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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